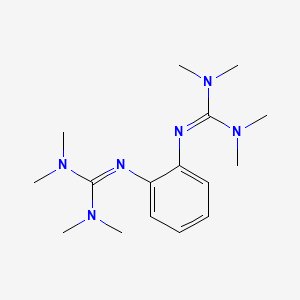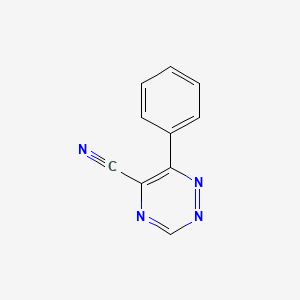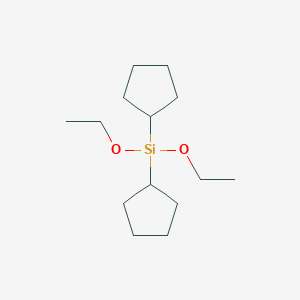![molecular formula C45H75O10PSi3 B12569033 Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- CAS No. 212116-26-2](/img/structure/B12569033.png)
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide core bonded to three phenyl groups, each substituted with tris(1-methylethoxy)silyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- typically involves the reaction of tris(4-bromophenyl)phosphine oxide with tris(1-methylethoxy)silane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in organometallic chemistry and homogeneous catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in organometallic complexes and influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]- can be compared with other similar compounds, such as:
Tris(4-methoxyphenyl)phosphine oxide: Similar in structure but with methoxy groups instead of tris(1-methylethoxy)silyl groups.
Triphenylphosphine oxide: Lacks the silyl substitution, making it less sterically hindered and potentially less reactive.
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Contains benzimidazole groups, which confer different electronic and steric properties.
特性
CAS番号 |
212116-26-2 |
|---|---|
分子式 |
C45H75O10PSi3 |
分子量 |
891.3 g/mol |
IUPAC名 |
[4-bis[4-tri(propan-2-yloxy)silylphenyl]phosphorylphenyl]-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C45H75O10PSi3/c1-31(2)47-57(48-32(3)4,49-33(5)6)43-25-19-40(20-26-43)56(46,41-21-27-44(28-22-41)58(50-34(7)8,51-35(9)10)52-36(11)12)42-23-29-45(30-24-42)59(53-37(13)14,54-38(15)16)55-39(17)18/h19-39H,1-18H3 |
InChIキー |
URUIHYIUOJILJY-UHFFFAOYSA-N |
正規SMILES |
CC(C)O[Si](C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)[Si](OC(C)C)(OC(C)C)OC(C)C)C3=CC=C(C=C3)[Si](OC(C)C)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


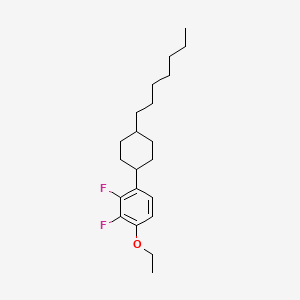
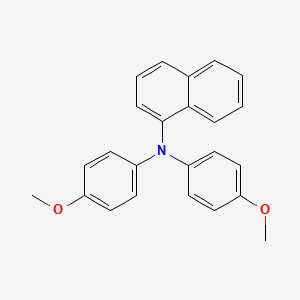
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)
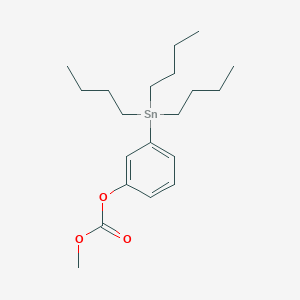
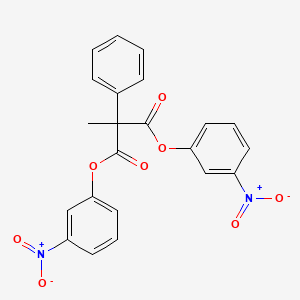
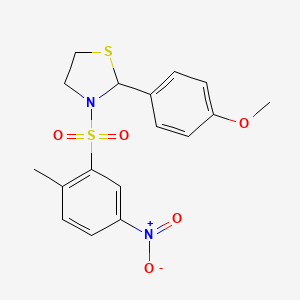
![5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane](/img/structure/B12568992.png)
![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)
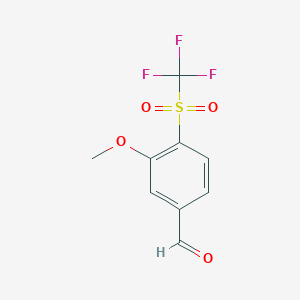
![7-Phenylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12569005.png)
